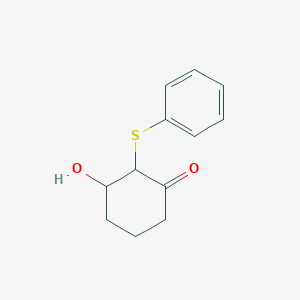![molecular formula C13H21N3O2 B14329533 6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene CAS No. 109746-53-4](/img/structure/B14329533.png)
6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene is a complex organic compound with the molecular formula C13H17N3O4. This compound is known for its unique bicyclic structure, which includes oxygen and nitrogen atoms within its rings. It has various applications in scientific research, particularly in the fields of chemistry and materials science .
準備方法
The synthesis of 6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of specific amines with diols under controlled conditions to form the bicyclic structure. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
化学反応の分析
6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
科学的研究の応用
6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which are studied for their catalytic properties.
Biology: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique structure and reactivity.
作用機序
The mechanism of action of 6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene involves its interaction with molecular targets through coordination bonds. The compound can bind to metal ions, altering their electronic properties and reactivity. This interaction is crucial in catalytic processes and in the formation of stable complexes that can be used in various applications .
類似化合物との比較
6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene can be compared with other similar compounds, such as:
3,12-Dimethyl-6,9-dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene: This compound has similar structural features but includes methyl groups that alter its reactivity and applications.
2,13-Dimethyl-6,9-dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),2,12,14,16-pentaene: Another related compound with additional methyl groups and different electronic properties.
These comparisons highlight the uniqueness of 6,9-Dioxa-3,12,18-triazabicyclo[123
特性
CAS番号 |
109746-53-4 |
|---|---|
分子式 |
C13H21N3O2 |
分子量 |
251.32 g/mol |
IUPAC名 |
6,9-dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene |
InChI |
InChI=1S/C13H21N3O2/c1-2-12-10-14-4-6-17-8-9-18-7-5-15-11-13(3-1)16-12/h1-3,14-15H,4-11H2 |
InChIキー |
WHHUJVBPOFGGBC-UHFFFAOYSA-N |
正規SMILES |
C1COCCOCCNCC2=CC=CC(=N2)CN1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


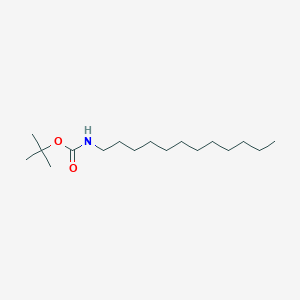
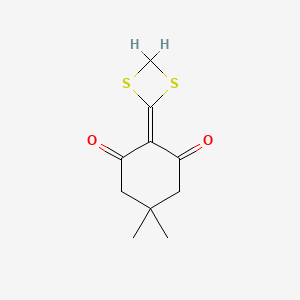
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)


![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)
![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)
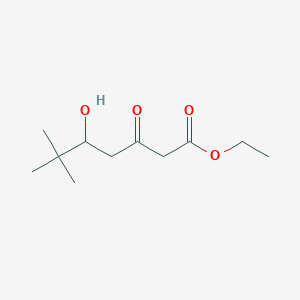
![N-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]formamide](/img/structure/B14329501.png)
![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)
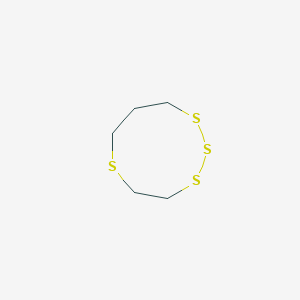
![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
![1-(4-Chlorophenyl)-7-oxa-2,6-dithiabicyclo[2.2.1]heptane](/img/structure/B14329522.png)
